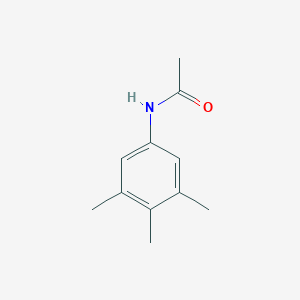

N-(3,4,5-Trimethylphenyl)acetamide

Description

N-(3,4,5-Trimethylphenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with methyl groups at the 3-, 4-, and 5-positions. The compound’s structure comprises an acetamide group (-NH-CO-CH3) attached to a tri-methylated aromatic ring, which influences its electronic and steric properties.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N-(3,4,5-trimethylphenyl)acetamide |

InChI |

InChI=1S/C11H15NO/c1-7-5-11(12-10(4)13)6-8(2)9(7)3/h5-6H,1-4H3,(H,12,13) |

InChI Key |

AYPHGQFINZMFCT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1C)C)NC(=O)C |

Canonical SMILES |

CC1=CC(=CC(=C1C)C)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Crystallographic Differences

The position and type of substituents on the phenyl ring significantly impact molecular geometry and crystal packing. Key analogs include:

Key Observations:

- Substituent Position: The 2,4,6-trimethylphenyl group (TMPA) exhibits symmetric substitution, leading to predictable crystal packing with one molecule per asymmetric unit.

- Substituent Type: Methyl groups (electron-donating) increase electron density on the aromatic ring, enhancing resonance stabilization of the amide group. Chloro substituents (e.g., TCPA) withdraw electron density, shortening C-C bonds (1.370–1.396 Å vs. 1.382–1.400 Å in TMPA) and altering reactivity .

Electronic and Steric Effects

- Steric Hindrance: The 2,4,6-trimethyl substitution creates significant steric hindrance around the amide group, limiting rotational freedom.

- Hydrogen Bonding: In TMPA, the amide group forms intermolecular hydrogen bonds (N-H···O=C), stabilizing the crystal lattice. The 3,4,5-substituted analog may exhibit weaker hydrogen bonding due to asymmetric packing, though experimental data are needed for confirmation .

Research Findings and Data Gaps

- Crystallographic Data: Structural studies on 2,4,6-trimethylphenyl analogs (TMPA, TMPDCA) reveal distinct bond parameters and packing motifs. For example, TMPDCA (dichloroacetamide) exhibits two molecules per asymmetric unit, highlighting substituent-dependent packing .

- Theoretical Predictions: The 3,4,5-trimethyl isomer is hypothesized to have a lower melting point than TMPA due to reduced symmetry and weaker intermolecular forces. However, experimental validation is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.